MLN-9708, commercially known as Ixazomib, is a potent, reversible, and orally bioavailable proteasome inhibitor. [, ] It is classified as a dipeptidyl boronic acid and represents a second-generation proteasome inhibitor. [, ] In scientific research, MLN-9708 serves as a valuable tool for investigating the ubiquitin-proteasome pathway and its implications in various cellular processes, particularly in the context of cancer. [, , ]
The molecular structure of MLN-9708 consists of a dipeptidyl boronic acid core, which is essential for its proteasome inhibitory activity. [] While specific details about the structural analysis are not available in the abstracts, it can be inferred that the structure has been extensively studied using techniques like X-ray crystallography and NMR spectroscopy to understand its interactions with the proteasome. [, , ] The presence of the boronic acid group allows MLN-9708 to form a reversible covalent bond with the threonine residue in the active site of the proteasome, thereby inhibiting its activity. []
MLN-9708 acts by selectively inhibiting the chymotrypsin-like activity of the 20S proteasome. [, ] This inhibition leads to the accumulation of ubiquitinated proteins within cells, disrupting various cellular processes, including cell cycle progression, signal transduction, and protein homeostasis. [, ] The accumulation of misfolded proteins triggers the unfolded protein response (UPR), leading to endoplasmic reticulum (ER) stress and ultimately apoptosis. []
MLN-9708 is an orally bioavailable compound, a significant advantage over other proteasome inhibitors like bortezomib, which requires intravenous administration. [, ] It exhibits good pharmacokinetic properties, achieving therapeutic concentrations in plasma and tissues, including brain tumor tissues. [, ] The specific physical and chemical properties, such as solubility, melting point, and stability, are not mentioned in the provided abstracts.
MLN-9708 has been extensively studied for its anti-tumor activity, particularly in multiple myeloma (MM). [, , , , , , ] Preclinical studies have demonstrated its efficacy against both bortezomib-sensitive and -resistant MM cell lines, as well as primary patient cells. [] MLN-9708 induces apoptosis in MM cells, inhibits tumor growth in vivo, and shows synergistic anti-MM activity when combined with other agents like lenalidomide, dexamethasone, and histone deacetylase (HDAC) inhibitors. [, , , ]
Beyond MM, MLN-9708 has shown potential in treating other hematologic malignancies like acute lymphoblastic leukemia (ALL). [] Furthermore, its ability to cross the blood-brain barrier makes it a promising candidate for treating glioblastoma, as demonstrated by its measurable concentrations in brain tumor tissues after oral administration. [, ]
MLN-9708 has also shown promising results in preclinical studies for sickle cell disease by inducing both antioxidant and fetal hemoglobin (HbF) responses via the Nrf2 pathway. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4